![molecular formula C16H14N2OS B2581321 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2177365-82-9](/img/structure/B2581321.png)
4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile
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Description
The compound “4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a thiophene ring, a five-membered ring made up of one sulfur atom . Thiophene derivatives have a variety of applications and exhibit many pharmacological properties .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The synthesis of thiophene derivatives can be achieved through condensation reactions, such as the Gewald reaction .Molecular Structure Analysis
The molecular structure of “4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile” is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring, on the other hand, contributes to the compound’s diverse properties and applications .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives play a vital role in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Pyrrolidine Derivatives as Inverse Agonists
Pyrrolidine derivatives have been shown to be beneficial for the activity of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Antitumor Activity
The antitumor activity of the title compound was evaluated against human malignant melanoma cells (A375) using the standard MTT assay in vitro .
properties
IUPAC Name |
4-(3-thiophen-2-ylpyrrolidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)16(19)18-8-7-14(11-18)15-2-1-9-20-15/h1-6,9,14H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZRXXRXYCCECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile |
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